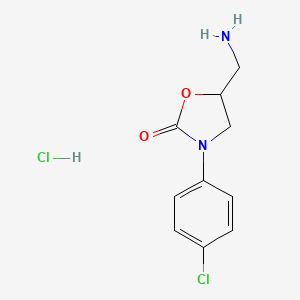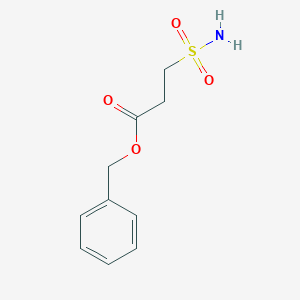
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride (ACPCOH) is an organic compound with a molecular weight of 360.9 g/mol. It is a white crystalline solid that is soluble in water and ethanol. ACPCOH is a widely used compound in scientific research, as it has a wide range of applications in biochemical and physiological studies.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound has been a subject of interest due to its chemical properties and potential applications in synthetic organic chemistry. Researchers have explored its reactions and its utility as a building block in the synthesis of complex molecules. N-Aminomethylation of related compounds has been studied, revealing insights into the mechanisms and outcomes of these chemical transformations, potentially paving the way for novel synthetic routes and applications in medicinal chemistry (Korepin et al., 2015).
Structural Analysis and Molecular Interactions
In-depth structural analysis and exploration of molecular interactions of related oxazolidinone derivatives have been conducted. This includes the study of hydrogen bonds, π-π stacking interactions, and the impact of various substituents on the molecular structure. These studies are crucial for understanding the fundamental properties of these compounds and their potential interactions with biological molecules, leading to applications in drug design and development (Nogueira et al., 2015).
Synthetic Organic Chemistry
The oxazolidin-2-one ring, a significant structural motif in this compound, has been widely utilized in synthetic organic chemistry. It serves as a versatile framework for constructing a variety of complex molecules. The interest in this moiety has grown due to its applications in creating chiral auxiliaries for asymmetric synthesis and as protective groups for amino alcohols. The compound's relevance has further increased with the introduction of oxazolidin-2-one-based pharmaceuticals in the market (Zappia et al., 2007).
Propriétés
IUPAC Name |
5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHGBXYKAWUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)



![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)





